molecular formula C14H18BN3O2 B13655058 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Cat. No.: B13655058
M. Wt: 271.12 g/mol
InChI Key: WBBSFKAOCCYWHQ-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine: is a compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinazoline ring system attached to a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-aminobenzonitrile with appropriate reagents to form the quinazoline ring, followed by borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in borylation and coupling reactions.

    Transition Metal Catalysts: Used in hydroboration reactions.

    Aryl Halides: Common substrates in coupling reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Boronate Esters: Formed from borylation reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and sensors.

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine involves its ability to form covalent bonds with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of stable complexes. This property is particularly useful in bioconjugation and catalysis, where the compound can act as a versatile intermediate.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H18BN3O2

Molecular Weight

271.12 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-9-8-17-12(16)18-11(9)10/h5-8H,1-4H3,(H2,16,17,18)

InChI Key

WBBSFKAOCCYWHQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NC(=N3)N

Origin of Product

United States

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